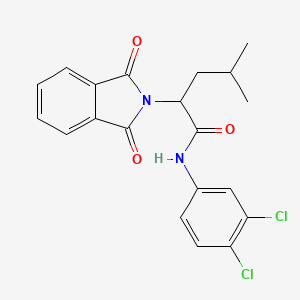
5-(2-anilino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone
Übersicht
Beschreibung
5-(2-anilino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone, also known as Cibacron Blue F3GA, is a synthetic dye that has been widely used in scientific research as a ligand for affinity chromatography. It was first synthesized by the British company ICI in the 1970s and has since been used in a variety of applications, including protein purification, enzyme immobilization, and drug discovery.
Wirkmechanismus
The mechanism of action of 5-(2-anilino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone Blue F3GA is based on its ability to bind specifically to proteins that have a high affinity for its chemical structure. The dye contains a sulfonate group that can form electrostatic interactions with positively charged amino acid residues on the surface of proteins, as well as a thiazole ring that can form hydrophobic interactions with nonpolar amino acid residues. These interactions allow 5-(2-anilino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone Blue F3GA to selectively bind to target proteins, which can then be purified or studied further.
Biochemical and Physiological Effects:
5-(2-anilino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone Blue F3GA has no known biochemical or physiological effects on living organisms. It is an inert dye that is used solely for research purposes and is not intended for human or animal consumption.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2-anilino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone Blue F3GA in lab experiments is its high affinity for a wide range of proteins. This allows for efficient and selective purification of target proteins, which can be critical for downstream applications such as structural analysis or functional studies. Additionally, 5-(2-anilino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone Blue F3GA is relatively inexpensive and easy to use, making it a popular choice for many researchers.
One limitation of 5-(2-anilino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone Blue F3GA is that its binding specificity can be affected by pH, salt concentration, and other environmental factors. This can lead to non-specific binding or reduced binding affinity under certain conditions, which can complicate experimental results. Additionally, 5-(2-anilino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone Blue F3GA is not suitable for all types of proteins and may not work well for certain applications.
Zukünftige Richtungen
There are several future directions for the use of 5-(2-anilino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone Blue F3GA in scientific research. One area of interest is the development of new ligands based on the chemical structure of 5-(2-anilino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone Blue F3GA, which could have improved binding specificity or other properties. Another area of interest is the use of 5-(2-anilino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone Blue F3GA in combination with other affinity chromatography techniques, such as immobilized metal affinity chromatography or lectin affinity chromatography, to enhance protein purification and analysis. Finally, 5-(2-anilino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone Blue F3GA could be used in the development of new drugs or therapeutic agents based on its ability to bind to specific proteins.
Wissenschaftliche Forschungsanwendungen
5-(2-anilino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone Blue F3GA has been used extensively in scientific research as a ligand for affinity chromatography. Affinity chromatography is a powerful technique for the purification of proteins and other biomolecules, and 5-(2-anilino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone Blue F3GA has been shown to have high affinity for a variety of proteins, including enzymes, antibodies, and receptors. In addition to its use in protein purification, 5-(2-anilino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone Blue F3GA has also been used as a tool for enzyme immobilization, drug discovery, and the study of protein-protein interactions.
Eigenschaften
IUPAC Name |
5-(2-anilino-1,3-thiazol-4-yl)-5-methyl-3-(2-methylpropyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-12(2)9-13-10-18(3,22-16(13)21)15-11-23-17(20-15)19-14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJMLFXSUTZHQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(OC1=O)(C)C2=CSC(=N2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-(2-methylpropyl)-5-[2-(phenylamino)-1,3-thiazol-4-yl]dihydrofuran-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3939245.png)
![N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B3939249.png)
![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(4-chlorobenzyl)-2-nitroaniline](/img/structure/B3939267.png)
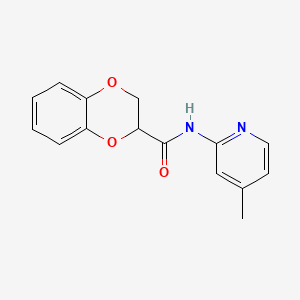
![6-iodo-2-[2-(2-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3939280.png)
![1-methyl-2-oxo-2-phenylethyl 3-[(phenylacetyl)amino]benzoate](/img/structure/B3939288.png)
![4-{[(4-methoxyphenyl)(phenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B3939289.png)
![2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3939294.png)
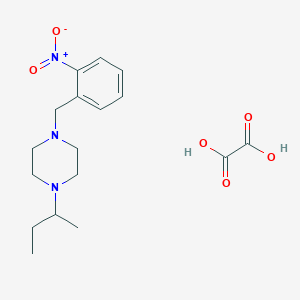
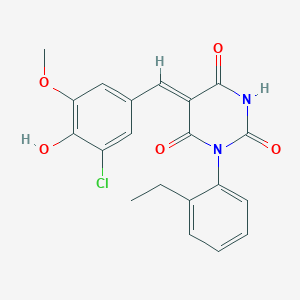
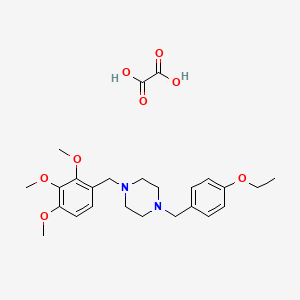
![4-(4-nitrophenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B3939319.png)
